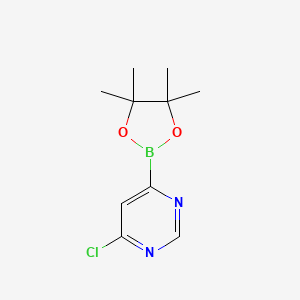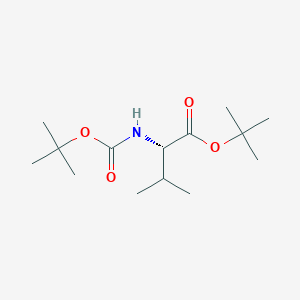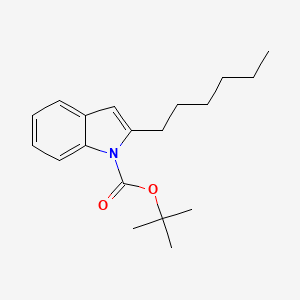![molecular formula C6H3BrIN3 B12840157 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[4,3-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the triazolopyridine core.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazolopyridine derivatives, while oxidation reactions can lead to the formation of oxidized products .
Scientific Research Applications
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation . The compound’s ability to bind to the active site of IDO1 and inhibit its activity highlights its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring, which can influence its chemical reactivity and biological activity.
6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with different substituents, affecting its properties and applications.
The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
InChI Key |
CBYTYASZRFRVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)








![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)

